molecular formula C12H21N B8484847 4-Tert-butyl-1-(prop-2-ynyl)piperidine CAS No. 81613-62-9

4-Tert-butyl-1-(prop-2-ynyl)piperidine

Cat. No.: B8484847
CAS No.: 81613-62-9
M. Wt: 179.30 g/mol
InChI Key: MJIAWJINANGQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-1-(prop-2-ynyl)piperidine is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81613-62-9

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4-tert-butyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C12H21N/c1-5-8-13-9-6-11(7-10-13)12(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

MJIAWJINANGQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate (196 g) was added to a solution of 4-tert-butylpiperidine (98.9 g) in anhydrous acetone (1.2 liters) and the resulting suspension was cooled to 0° C., with stirring under an inert atmosphere. A solution of 1-bromoprop-2-yne (87.5 g) in anhydrous acetone (100 ml) was then added dropwise, the temperature being maintained below 5° C. The reaction mixture was then stirred at ambient temperature for 24 hours, filtered and the filtrate was evaporated under reduced pressure (water-pump). The residual oil thus obtained was extracted with petroleum spirit (b.p. 40°-60° C.). The resulting solution was treated with decolourizing charcoal, filtered and the filtrate was evaporated to give 4-tert-butyl-1-(prop-2-ynyl)piperidine (105 g), m.p. 48°-49° C., which may be further purified by distillation under reduced pressure (water-pump) (b.p. 108°-110° C./15 mm Hg) or by sublimation under reduced pressure (water-pump) at 80° C./20 mm Hg.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
98.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.